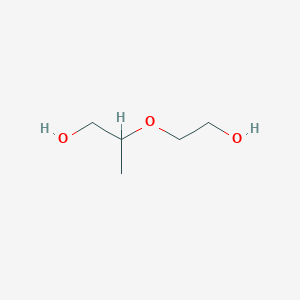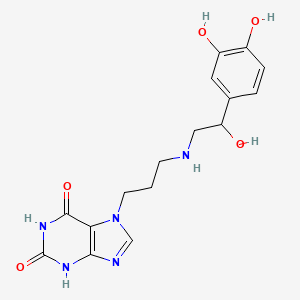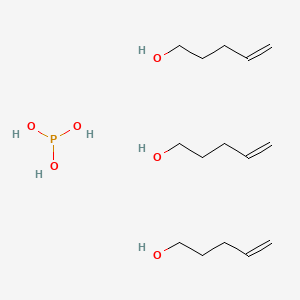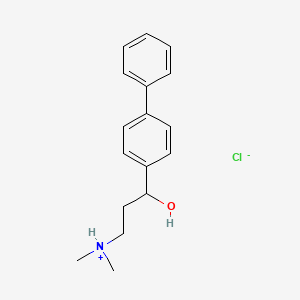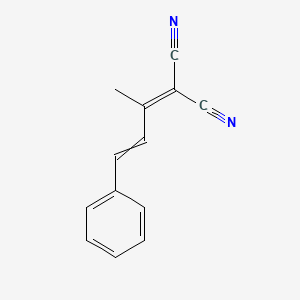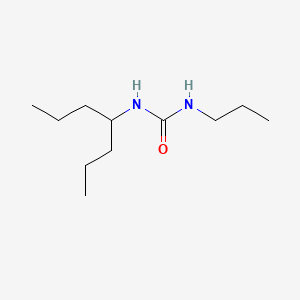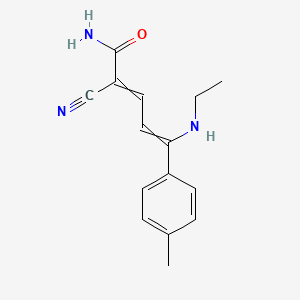
2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is an organic compound that belongs to the class of amides This compound features a cyano group, an ethylamino group, and a methylphenyl group attached to a penta-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a condensation reaction between a suitable diene and an amide precursor.
Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the ethylamino group: This can be done through an amination reaction using ethylamine.
Addition of the methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-(methylamino)-5-(4-methylphenyl)penta-2,4-dienamide
- 2-Cyano-5-(ethylamino)-5-(4-chlorophenyl)penta-2,4-dienamide
- 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)hex-2,4-dienamide
Uniqueness
2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
50990-71-1 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C15H17N3O/c1-3-18-14(9-8-13(10-16)15(17)19)12-6-4-11(2)5-7-12/h4-9,18H,3H2,1-2H3,(H2,17,19) |
InChI Key |
XMSKQAIEBZYOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=CC=C(C#N)C(=O)N)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


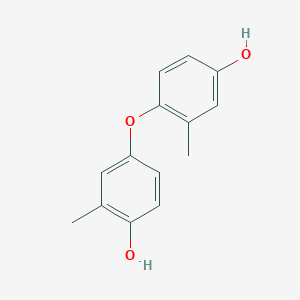
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

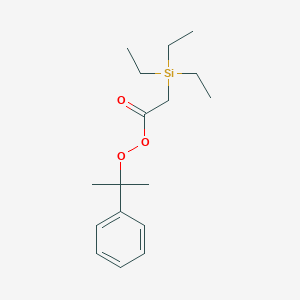

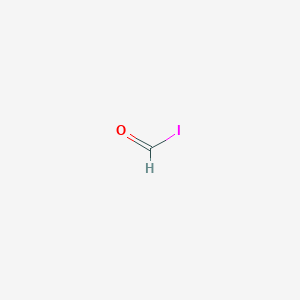
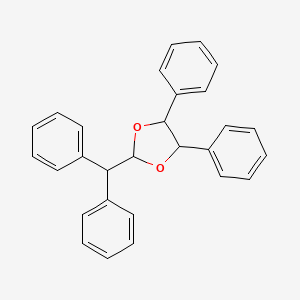
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
